Product packaging for 6H-Thiazolo[5,4-h][1,4]benzothiazine(Cat. No.:CAS No. 234-02-6)

6H-Thiazolo[5,4-h][1,4]benzothiazine

Cat. No.: B13959453
CAS No.: 234-02-6
M. Wt: 206.3 g/mol
InChI Key: IRESRXHKLWSPIS-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Sulfur and Nitrogen Heterocycles

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, form one of the largest and most varied families of organic molecules. researchgate.net A significant portion of research in organic and medicinal chemistry is dedicated to heterocycles that incorporate both sulfur and nitrogen atoms. researchgate.netopenmedicinalchemistryjournal.com These compounds are pervasive in the natural world and are integral to the structure of many pharmaceuticals, natural products, and biologically active molecules. nih.gov

Polycyclic sulfur and nitrogen heterocycles are characterized by fused ring systems, creating rigid, three-dimensional structures. The presence of both sulfur and nitrogen heteroatoms within the cyclic framework imparts unique physicochemical properties that differ significantly from their carbocyclic (all-carbon ring) counterparts. openmedicinalchemistryjournal.com These properties arise from the distinct electronegativity of the heteroatoms and the presence of non-bonding electron pairs, which influence the molecule's aromaticity, reactivity, and potential for intermolecular interactions. This class of compounds is noted for its broad utility, finding applications not only in pharmacology but also in materials science, where they are investigated for use as molecular conductors and magnets. researchgate.netopenmedicinalchemistryjournal.com

Significance of Fused Thiazole (B1198619) and Benzothiazine Frameworks in Chemical Research

The molecular architecture of 6H-Thiazolo[5,4-h] jchemrev.combenzothiazine is the result of fusing two individually significant heterocyclic systems: thiazole and benzothiazine. This fusion is a deliberate strategy in chemical synthesis aimed at creating novel molecular scaffolds with potentially enhanced or unique properties. openmedicinalchemistryjournal.com

The Thiazole Framework: The thiazole ring, a five-membered ring containing one sulfur and one nitrogen atom, is a cornerstone of medicinal chemistry. nih.gov It is a structural component in a wide range of biologically important compounds and approved drugs. nih.gov The versatility of the thiazole moiety allows it to serve as a key pharmacophore, a part of a molecule's structure responsible for its pharmacological activity.

The Benzothiazine Framework: Benzothiazine is itself a fused heterocyclic system, composed of a benzene (B151609) ring fused to a six-membered thiazine (B8601807) ring containing sulfur and nitrogen. nih.govwikipedia.org This scaffold is recognized for its broad spectrum of biological activities. nih.govnih.govresearchgate.net Derivatives of benzothiazine have been extensively studied and have shown promise as anti-inflammatory, antimicrobial, and anticancer agents, making them a valuable template in drug discovery. nih.govnih.govresearchgate.net

The strategic fusion of the thiazole and benzothiazine rings to form the thiazolo-benzothiazine core is based on the principle of molecular hybridization. By combining two known bioactive pharmacophores, chemists aim to design new compounds that may exhibit synergistic or novel biological effects. This approach allows for the exploration of new chemical space and the development of molecules with finely tuned properties, leveraging the established biological relevance of each constituent ring system. openmedicinalchemistryjournal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S2 B13959453 6H-Thiazolo[5,4-h][1,4]benzothiazine CAS No. 234-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

234-02-6

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

6H-[1,3]thiazolo[5,4-h][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h1-5,10H

InChI Key

IRESRXHKLWSPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NC=CS3)N=CS2

Origin of Product

United States

Ii. Synthetic Methodologies for 6h Thiazolo 5,4 H 1 2 Benzothiazine and Its Derivatives

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of the target compound suggests several logical disconnections to identify key precursors. The most straightforward approach involves the disconnection of the thiazole (B1198619) ring, which points to an amino-substituted 1,4-benzothiazine as the critical starting material.

Key Retrosynthetic Pathways:

Disconnection of the Thiazole Ring: Breaking the C-N and C-S bonds of the thiazole moiety leads back to a 7-amino-4H-benzo[b] beilstein-journals.orgcbijournal.comthiazine (B8601807) derivative. This precursor contains the necessary amino group at the correct position for the subsequent annulation of the five-membered thiazole ring.

Precursor Functionality: The 7-amino-4H-benzo[b] beilstein-journals.orgcbijournal.comthiazine precursor would need to be converted into a more reactive intermediate, such as a thiourea (B124793) or thioamide, to facilitate the final cyclization step.

The synthesis of the 1,4-benzothiazine core itself typically begins with 2-aminothiophenol (B119425), which undergoes cyclocondensation with various electrophilic partners. cbijournal.comrsc.org To obtain the required 7-amino precursor, one would start with a suitably substituted aminothiophenol, such as 2,5-diaminobenzenethiol.

Table 1: Key Precursors for 6H-Thiazolo[5,4-h] beilstein-journals.orgcbijournal.combenzothiazine Synthesis

Precursor Name Chemical Structure (Representation) Rationale
7-Amino-4H-benzo[b] beilstein-journals.orgcbijournal.comthiazine Benzothiazine ring with an amino group at C7 Primary building block for thiazole ring annulation.
N-(4H-benzo[b] beilstein-journals.orgcbijournal.comthiazin-7-yl)thiourea Amino-benzothiazine converted to a thiourea derivative Activated intermediate for intramolecular cyclization.

Multi-Step Synthesis Pathways

Building upon the precursor chemistry, several multi-step pathways can be proposed, leveraging common reactions in heterocyclic synthesis.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more molecules with the elimination of a small molecule like water. In the context of the target molecule, a plausible strategy involves reacting the 7-amino-4H-benzo[b] beilstein-journals.orgcbijournal.comthiazine precursor with a reagent that can provide the necessary carbon atom to form the thiazole ring.

One established method for forming a 2-aminothiazole (B372263) ring from an aniline (B41778) derivative is the reaction with a thiocyanate (B1210189) salt in the presence of an oxidizing agent (e.g., bromine). This approach, known as the Hugershoff reaction, could be adapted to the 7-amino-benzothiazine precursor to construct the fused thiazole ring.

Intramolecular cyclization is a highly effective strategy for forming fused ring systems. This approach involves creating a linear precursor that contains all the necessary atoms and functional groups, which then cyclizes to form the final ring. A prominent example is the oxidative cyclization of a thioamide. nih.gov

A hypothetical pathway for the target compound would involve:

Acylation: The 7-amino-4H-benzo[b] beilstein-journals.orgcbijournal.comthiazine is acylated with a suitable agent like benzoyl chloride.

Thionation: The resulting amide is treated with a thionating agent (e.g., Lawesson's reagent) to yield the corresponding N-(4H-benzo[b] beilstein-journals.orgcbijournal.comthiazin-7-yl)thiobenzamide.

Oxidative Cyclization: This thioamide intermediate undergoes an intramolecular oxidative cyclization, where a C-S bond is formed between the thioamide sulfur and the C6 position of the benzothiazine ring. This reaction, often facilitated by reagents like potassium ferricyanide, directly yields the thiazolo[5,4-h] beilstein-journals.orgcbijournal.combenzothiazine core. nih.govresearchgate.net This is analogous to the Jacobson-Hugershoff synthesis of benzothiazoles from N-arylthioamides.

Annulation refers to the fusion of a new ring onto an existing one. The strategies described above, particularly the intramolecular cyclization of a thioamide derivative, represent a form of thiazole annulation onto the benzothiazine core. Another classical approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov While not directly applicable for a fused system starting from an amine, modified versions could be envisioned.

A more relevant annulation strategy involves building the thiazole ring piece by piece onto the 7-amino-benzothiazine precursor. This could involve an initial reaction with an isothiocyanate to form a thiourea, followed by cyclization with an α-halo carbonyl compound to build a substituted thiazole ring.

Catalytic Systems and Reaction Conditions

Modern synthetic chemistry often relies on catalytic systems to improve efficiency, yield, and reaction conditions. The synthesis of the target scaffold could benefit significantly from such approaches, particularly for the key bond-forming steps.

Metal-catalyzed cross-coupling reactions are powerful tools for forming C-S and C-N bonds, which are essential for constructing the thiazole ring. Intramolecular C-S bond formation, a key step in the cyclization of thioamide precursors (Section 2.2.2), can be facilitated by metal catalysts. indexcopernicus.com

Palladium and copper catalysts are widely used for such transformations. indexcopernicus.com For instance, a palladium- or copper-catalyzed intramolecular C-S cross-coupling could be employed on a precursor like 7-thioureido-6-halo-4H-benzo[b] beilstein-journals.orgcbijournal.comthiazine. This would involve the coupling of the thiourea sulfur atom with the halogenated carbon on the benzene (B151609) portion of the benzothiazine ring, directly forming the fused thiazole system. These reactions often require a base (e.g., cesium carbonate) and are conducted in a suitable solvent like acetonitrile (B52724) or DMF at elevated temperatures. indexcopernicus.com

Table 2: Potential Catalytic Systems for Intramolecular C-S Bond Formation

Catalytic System Precursor Type Reaction Conditions Purpose
Palladium (e.g., Pd(OAc)₂) with a ligand (e.g., Xantphos) 7-Thioureido-6-halo-benzothiazine Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), Heat Catalyzes the intramolecular C-S bond formation to close the thiazole ring.

Organic and Acid-Catalyzed Reactions

The synthesis of the core benzothiazine structure often involves acid-catalyzed condensation and cyclization reactions. A common strategy is the reaction of 2-aminothiophenol or its derivatives with various electrophilic partners. For instance, the reaction between 2-aminothiophenol and α-cyano α-alkoxy carbonyl epoxides can lead to the formation of 1,4-benzothiazine derivatives. The mechanism involves a regioselective ring opening of the epoxide initiated by the nucleophilic attack of the sulfur atom, followed by an intramolecular cyclization of the nitrogen atom. acgpubs.org

In some cases, the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can alter the course of the reaction. For example, the acid-catalyzed isomerization of a 1,4-benzothiazine derivative formed from the reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran has been reported. nih.gov The acid protonates the epoxide oxygen, facilitating ring opening and leading to a different regioisomer compared to the uncatalyzed reaction. acgpubs.org This highlights the critical role of acid catalysis in controlling the regioselectivity of the synthesis. acgpubs.org

Table 1: Examples of Acid-Catalyzed Reactions in Benzothiazine Synthesis

ReactantsCatalystProduct TypeReference
2-Aminothiophenol + α-cyano α-alkoxy carbonyl epoxidesNone (thermal)Alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-3-carboxylate acgpubs.org
2-Aminothiophenol hydrochloride + α-cyano α-alkoxy carbonyl epoxidesHClAlkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-2-carboxylate acgpubs.org
2-Aminothiophenol + 2,5-dihydro-2,5-dimethoxyfuranH₂SO₄1,4-Benzothiazine derivative nih.gov

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for benzothiazine and related heterocyclic systems. These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

Solvent-free synthesis represents a key green chemistry approach. The oxidative condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters can be achieved under solvent-free conditions, often accelerated by microwave irradiation in the presence of an energy transfer agent like dimethylformamide (DMF). asianpubs.orgresearchgate.net Another innovative approach involves the use of graphene oxide as a recyclable, metal-free carbocatalyst for the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds, yielding 1,4-benzothiazines in high yields. nih.gov

The use of greener, biocompatible reaction media is another important strategy. Polyethylene glycol (PEG-200) has been employed as an efficient and recyclable medium for the metal-free synthesis of functionalized 1,4-benzothiazines. nih.govresearchgate.net Similarly, deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, have been successfully used for the eco-friendly synthesis of related thiazolo[5,4-d]thiazoles, suggesting their potential applicability for the target compound. mdpi.com

Table 2: Green Chemistry Approaches to Benzothiazine Synthesis

MethodologyReactantsCatalyst/MediumKey AdvantagesReference
Solvent-Free2-Aminobenzenethiols + β-diketonesHydrazine (B178648) hydrate (B1144303) / DMFHigh yield, rapid reaction asianpubs.orgresearchgate.net
Carbocatalysis2-Aminothiophenol + 1,3-dicarbonylsGraphene oxideMetal-free, recyclable catalyst nih.gov
Green Solvent2-Aminothiophenol + 1,3-dicarbonylsPEG-200Metal-free, eco-friendly nih.gov
Biocatalysis2-Aminothiophenol + Alkyl isocyanide + Coumarin-3-carboxylic acidNano biocatalyst (Fe₃O₄ NPs@lipase)Reusable catalyst, short reaction time nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic compounds. scielo.br The synthesis of benzothiazines and fused thiazole systems is no exception. Reactions that conventionally require several hours of heating can often be completed in a matter of minutes under microwave irradiation. semanticscholar.org

For example, the synthesis of 4H- nih.govnih.gov-benzothiazines from 2-aminobenzenethiols and β-dicarbonyl compounds is significantly accelerated by microwaves under solvent-free conditions. asianpubs.org Similarly, the preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has been efficiently achieved using microwave activation. rsc.org This method often reduces the required excess of aldehyde and is applicable to both aromatic and aliphatic aldehydes. rsc.org Microwave heating has also been applied to the synthesis of more complex systems, such as N-(4-methoxyphenylamino)-2-methyl benzo-thieno[3,2-d]pyrimidin-4-amine derivatives, demonstrating the broad utility of this technique in heterocyclic chemistry. nih.gov The efficiency of microwave-assisted synthesis suggests it is a highly promising method for the rapid construction of the 6H-Thiazolo[5,4-h] nih.govnih.govbenzothiazine scaffold.

Ultrasound-Promoted Reactions

This methodology has been successfully applied to the synthesis of various thiazole derivatives. For instance, novel thiazoles have been synthesized in high yields via the reaction of carbothioamides with hydrazonoyl chlorides or α-bromo ketones under ultrasonic irradiation, using an eco-friendly biocatalyst. nih.gov The benefits include mild reaction conditions, short reaction times, and the ability to reuse the catalyst. nih.gov The synthesis of hydrazine carboxamides, which are precursors to many heterocyclic compounds, has also been efficiently achieved in a water-glycerol solvent system using ultrasound. nih.gov While specific applications of ultrasound to the synthesis of 6H-Thiazolo[5,4-h] nih.govnih.govbenzothiazine are not documented, its proven success in the formation of thiazole and other heterocyclic rings makes it a valuable and environmentally friendly strategy to explore for this purpose. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Synthesis

Controlling the regiochemistry and stereochemistry is a fundamental challenge in the synthesis of complex heterocyclic molecules. In the context of 1,4-benzothiazines, regioselectivity often arises during the initial ring-forming reaction.

A clear example of regiocontrol is the reaction of 2-aminothiophenol with unsymmetrical α-cyano α-alkoxy carbonyl epoxides. acgpubs.org In a neutral, thermal reaction, the nucleophilic sulfur atom of 2-aminothiophenol preferentially attacks the carbon atom bearing the aryl group, leading to the formation of alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-3-carboxylate. However, when the reaction is conducted with 2-aminothiophenol hydrochloride, the presence of HCl acts as a catalyst, reversing the regioselectivity. The acid-catalyzed mechanism proceeds through the formation of a halohydrin intermediate, resulting in the isomeric product, alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-2-carboxylate. acgpubs.org This demonstrates that the regiochemical outcome can be directed by the choice of catalyst, providing access to different constitutional isomers from the same starting materials. acgpubs.org Stereoselective synthesis, for example leading to specific enantiomers, can be achieved through methods like the stereoselective hydrogenation of benzothiazine derivatives coupled with chiral auxiliaries. nih.gov

Functionalization and Derivatization Strategies of the 6H-Thiazolo[5,4-h]nih.govnih.govbenzothiazine Core

Functionalization of the 6H-Thiazolo[5,4-h] nih.govnih.govbenzothiazine core can be achieved either by modifying the pre-formed heterocyclic system or by constructing the scaffold from appropriately substituted precursors. The latter approach is often more efficient for introducing diversity.

A plausible strategy for creating derivatives involves a multi-step sequence analogous to the synthesis of thiazolo[5,4-b]phenothiazines. mdpi.comnih.gov This would begin with a substituted 1,4-benzothiazine containing an amino group at the appropriate position. This amino-benzothiazine could then be acylated with various acyl chlorides to form amide intermediates. Subsequent thionation, typically using Lawesson's reagent, would convert the amides into the corresponding thioamides. The final and crucial step would be an intramolecular oxidative cyclization to form the fused thiazole ring, a reaction that can be catalyzed by iron(III) chloride (FeCl₃) with an oxidant like potassium persulfate. mdpi.comnih.gov This sequence allows for the introduction of various substituents at the 2-position of the thiazole ring, depending on the acyl chloride used in the first step. mdpi.comnih.gov

Another approach involves building upon a functionalized benzothiazine core, such as 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid. nih.gov The carboxylic acid group serves as a versatile handle for further modifications, such as amide coupling with amino acids, to generate more complex derivatives. nih.gov

Iii. Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 6H-Thiazolo[5,4-h]benzothiazine would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), would indicate the electronic environment of the proton. Protons in different regions of the aromatic and heterocyclic rings would resonate at characteristic chemical shifts. Furthermore, the spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets), which would help to establish the connectivity of the protons in the ring systems.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format of such data.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-xData not availableData not availableData not available
H-yData not availableData not availableData not available
H-zData not availableData not availableData not available

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide information about the carbon skeleton of 6H-Thiazolo[5,4-h]benzothiazine. Each unique carbon atom would produce a distinct signal in the spectrum. The chemical shifts of these signals would be indicative of the hybridization and chemical environment of the carbon atoms (e.g., aromatic, aliphatic, attached to a heteroatom). This technique is crucial for confirming the number and types of carbon atoms in the molecule.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

CarbonChemical Shift (δ, ppm)
C-xData not available
C-yData not available
C-zData not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would establish longer-range correlations between protons and carbon atoms (typically over two to three bonds), providing critical information for connecting different fragments of the molecule and confirming the fusion of the heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact molecular weight of 6H-Thiazolo[5,4-h]benzothiazine with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula.

A hypothetical data table for HRMS is presented below.

IonCalculated Exact MassMeasured Exact Mass
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available

Fragmentation Pattern Analysis

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. By analyzing the masses of the fragment ions, it would be possible to propose a fragmentation pathway that is consistent with the structure of 6H-Thiazolo[5,4-h]benzothiazine, further corroborating its structural assignment.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

No specific data available in the searched resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific data available in the searched resources.

X-ray Crystallography for Solid-State Structure Determination

No specific data available in the searched resources.

Iv. Computational and Theoretical Chemistry of 6h Thiazolo 5,4 H 1 2 Benzothiazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules. For 6H-Thiazolo[5,4-h] mdpi.comnih.govbenzothiazine, DFT calculations would be instrumental in building a foundational understanding of its chemical nature.

Molecular Orbital Characterization

The characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Table 4.1: Hypothetical DFT-Calculated Molecular Orbital Energies for 6H-Thiazolo[5,4-h] mdpi.comnih.govbenzothiazine

ParameterPredicted Value (eV)Significance
HOMO EnergyIndicates electron-donating character
LUMO EnergyIndicates electron-accepting character
HOMO-LUMO GapRelates to chemical reactivity and electronic transitions

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an essential tool for mapping out the pathways of chemical reactions. For 6H-Thiazolo[5,4-h] mdpi.comnih.govbenzothiazine, this could involve studying its synthesis or its potential reactions with other molecules. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed, providing insights that are often difficult to obtain through experimental methods alone.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its properties and biological activity. Conformational analysis of 6H-Thiazolo[5,4-h] mdpi.comnih.govbenzothiazine would involve identifying its stable conformers and the energy barriers between them. This would result in an energy landscape, which is crucial for understanding the molecule's flexibility and its preferred shapes under different conditions.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can then be used to aid in the experimental characterization of a compound. For 6H-Thiazolo[5,4-h] mdpi.comnih.govbenzothiazine, theoretical calculations could provide predicted spectra for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 4.2: Hypothetical Predicted Spectroscopic Data for 6H-Thiazolo[5,4-h] mdpi.comnih.govbenzothiazine

Spectroscopic TechniquePredicted DataInformation Gained
1H NMRChemical Shifts (ppm)Information about the chemical environment of hydrogen atoms
13C NMRChemical Shifts (ppm)Information about the carbon skeleton
IR SpectroscopyVibrational Frequencies (cm-1)Identification of functional groups
UV-Vis SpectroscopyAbsorption Maxima (λmax in nm)Information about electronic transitions

Note: The data in this table is for illustrative purposes and would be the output of specific computational analyses.

Structure–Property Relationship Modeling

By systematically modifying the structure of 6H-Thiazolo[5,4-h] mdpi.comnih.govbenzothiazine in silico (e.g., by adding different functional groups) and calculating the resulting changes in its properties, a quantitative structure-property relationship (QSPR) model could be developed. Such models are invaluable in medicinal chemistry and materials science for designing new molecules with desired properties, without the need for synthesizing every possible variant.

V. Chemical Reactivity and Transformations of the 6h Thiazolo 5,4 H 1 2 Benzothiazine System

Ring System Transformations

The stability of the fused aromatic and pseudo-aromatic rings in 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine suggests that ring transformations would require specific reagents and conditions to overcome the inherent aromatic stabilization.

Ring contraction of the benzothiazine portion of the molecule is a plausible transformation, often initiated by nucleophilic attack. In analogous systems, such as 3-aroylpyrrolo[2,1-c] acs.orgnih.govbenzothiazine-1,2,4-triones, the 1,4-benzothiazine ring is susceptible to contraction to a 1,3-benzothiazole derivative under the action of nucleophiles. This process typically involves the cleavage of a sulfur-carbon bond within the thiazine (B8601807) ring, followed by an intramolecular cyclization to form the more compact five-membered thiazole (B1198619) ring. The reaction is often facilitated by the presence of activating groups that render the thiazine ring more susceptible to nucleophilic attack.

For the 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine system, a similar nucleophile-induced ring contraction could be envisioned, potentially leading to a novel thiazolo-benzothiazole architecture. The feasibility and outcome of such a reaction would likely depend on the nature of the nucleophile, reaction conditions, and the presence of any substituents on the heterocyclic core.

Conversely, the expansion of the fused thiazole ring is a potential transformation, leading to the formation of a larger heterocyclic system. Research on related benzothiazole (B30560) derivatives has demonstrated the feasibility of oxidative ring-expansion reactions. For instance, 2-aminobenzothiazoles can undergo oxidative ring-expansion with olefins under metal-free conditions to yield dihydro-1,4-benzothiazine derivatives. This transformation is proposed to proceed through a [4+2] heteroannulation reaction. Another example involves the copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids to produce 1,4-benzothiazines.

By analogy, the thiazole moiety in 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine could potentially undergo a similar ring expansion, which would result in the formation of a novel, larger heterocyclic framework. The specific reagents and conditions required for such a transformation would need to be determined experimentally.

Reactions with Nucleophilic Reagents

The thiazole ring in the 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine system is generally electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 position. The ease of these reactions can be enhanced by the quaternization of the ring nitrogen, which further increases the acidity of the C2-hydrogen. Strong nucleophiles are typically required to initiate these reactions.

In related thiazole-containing compounds, nucleophilic substitution reactions have been observed where a halogen atom at the C2, C4, or C5 position is displaced by a nucleophile. Furthermore, the methylene (B1212753) protons of the thiazine ring in analogous systems, such as 4H-tetrazolo[5,1-c] acs.orgnih.govbenzothiazines, have been shown to be sufficiently acidic for deprotonation by a base, allowing for subsequent functionalization with electrophiles. This suggests that the CH2 group in the benzothiazine portion of 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine could also be a site for nucleophilic attack following deprotonation.

A plausible mechanism for nucleophilic attack on a related thiazole system involves the formation of a covalent intermediate through the nucleophilic addition of a catalyst to the strained ring, which facilitates the reaction.

Reactions with Electrophilic Reagents

Electrophilic substitution reactions on the 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine system are expected to occur preferentially on the electron-rich benzene (B151609) ring of the benzothiazine moiety or the thiazole ring, depending on the reaction conditions and the nature of the electrophile. For the thiazole ring, electrophilic attack generally favors the C5 position. The presence of electron-donating groups at the C2 position can further facilitate electrophilic substitution at C5.

Studies on the bromination of aminobenzothiazoles have shown that the position of substitution is directed by the activating amino group. This indicates that the substitution pattern on the benzene ring of the 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine would be influenced by the directing effects of the fused thiazole and thiazine rings, as well as any existing substituents. The mechanism of electrophilic substitution on benzothiazoles is believed to proceed through a standard electrophilic aromatic substitution pathway.

Reaction Type Reagent Product Reference
Bromination of 4-aminobenzothiazoleBromine in Chloroform7-bromo- and 5,7-dibromo-4-aminobenzothiazole rsc.org
Bromination of 5-aminobenzothiazoleBromine in Chloroform4-bromo- and 4,6-dibromo-5-aminobenzothiazole rsc.org
Bromination of 6-aminobenzothiazoleBromine in Chloroform5-bromo- and 5,7-dibromo-6-aminobenzothiazole rsc.org
Bromination of 7-aminobenzothiazoleBromine in Chloroform4-bromo- and 4,6-dibromo-7-aminobenzothiazole rsc.org

Oxidation and Reduction Chemistry

The sulfur atom in the benzothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Common oxidizing agents can be employed for this transformation.

The reduction of the 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine system can potentially occur at both the thiazole and benzothiazine rings. Catalytic hydrogenation is a common method for the reduction of such heterocyclic systems. Benzothiazolines, which are reduced forms of benzothiazines, have been shown to be effective reducing agents themselves in transfer hydrogenation reactions. The reduction of 3-acyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxides with sodium borohydride (B1222165) has been reported, indicating that the carbonyl group and the C=N bond in the thiazine ring are susceptible to reduction. Stronger reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing a wider range of functional groups and could potentially reduce both the thiazole and benzothiazine rings.

Reactant Reducing Agent Product Reference
KetiminesBenzothiazolineAmines acs.orgnih.gov
3-substituted-2H-1,4-benzothiazinesHantzsch ester with thiourea (B124793) dioxidedihydro-2H-benzothiazines researchgate.net
3-Acyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxidesSodium BorohydrideCorresponding alcohols acs.org
Aldehydes and KetonesSodium BorohydridePrimary and Secondary Alcohols masterorganicchemistry.com
Carboxylic Acid DerivativesLithium Aluminum HydridePrimary Alcohols or Amines masterorganicchemistry.com

Mechanistic Investigations of Novel Reactions

While specific mechanistic studies on novel reactions of 6H-Thiazolo[5,4-h] acs.orgnih.govbenzothiazine are not extensively documented, insights can be drawn from related systems. For instance, the mechanism of nucleophile-induced ring contraction in pyrrolo[2,1-c] acs.orgnih.govbenzothiazines is proposed to involve a sequence of bond cleavage and formation steps, leading to the rearranged product.

The mechanism of electrophilic substitution on the benzothiazole ring has been a subject of study, with investigations into the orientation of incoming electrophiles based on the electronic properties of the ring system and the influence of substituents. For example, the cyclization mechanism to form the benzothiazole nucleus can involve an electrophilic attack of a pseudohalogen on an activated aromatic ring.

Vi. Structural Modifications and Analogues of 6h Thiazolo 5,4 H 1 2 Benzothiazine

Substitution Patterns and Electronic Effects

The electronic characteristics of the 6H-Thiazolo[5,4-h] rsc.orgasianpubs.orgbenzothiazine core are highly sensitive to the nature and position of substituents. The introduction of different functional groups can modulate the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby influencing its reactivity, stability, and potential applications.

Detailed research on analogous fused systems, such as Thiazolo[5,4-b]phenothiazines, provides significant insight into these electronic effects. nih.govnih.gov Phenothiazine (B1677639) is a close structural analogue to benzothiazine. nanobioletters.commdpi.com In a series of 2-substituted-10-methyl-10H-thiazolo[5,4-b]phenothiazine derivatives, computational studies using Density Functional Theory (DFT) have quantified the impact of various substituents on the HOMO and LUMO energy levels. nih.gov

The substitution patterns typically involve attaching either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic rings or the thiazole (B1198619) moiety.

Electron-Donating Groups (EDGs): Groups like alkyls (e.g., tert-butyl) tend to raise the energy of the HOMO more significantly than the LUMO, which generally leads to a smaller HOMO-LUMO energy gap.

Electron-Withdrawing Groups (EWGs): Substituents such as a nitro group (-NO2) significantly lower the energy of both the HOMO and LUMO. This effect often results in a reduced energy gap and can facilitate intramolecular charge transfer from the electron-rich phenothiazine core to the electron-deficient substituent. nih.gov Phenyl and bromophenyl groups have intermediate effects. nih.gov

These modifications are critical as the HOMO-LUMO gap is a key determinant of a molecule's electronic and optical properties. A smaller gap can enhance the molecule's ability to participate in electron transfer processes.

Below is an interactive data table summarizing the calculated electronic properties of several 2-substituted Thiazolo[5,4-b]phenothiazine analogues, which serve as a model for understanding the potential effects on 6H-Thiazolo[5,4-h] rsc.orgasianpubs.orgbenzothiazine.

Calculated Electronic Properties of Substituted Thiazolo[5,4-b]phenothiazine Analogues

Substituent (at position 2)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE, eV)Predominant Effect
tert-Butyl-5.12-1.453.67Electron-Donating
Phenyl-5.32-1.843.48Weakly Withdrawing/Conjugating
4-Bromophenyl-5.37-1.923.45Moderately Withdrawing
4-Nitrophenyl-5.71-2.583.13Strongly Electron-Withdrawing
Data derived from computational studies on analogous phenothiazine systems. nih.gov

Isomeric Forms and Tautomerism

The thiazolobenzothiazine scaffold can exist in various isomeric forms, defined by the relative positions of the heteroatoms and the fusion points of the constituent rings. The parent compound, thiazine (B8601807), has three basic isomers: 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine, distinguished by the arrangement of the sulfur and nitrogen atoms within the six-membered ring. wikipedia.org Consequently, when fused to a benzothiazole (B30560) core, a variety of regioisomers can be formed, such as 2,1-benzothiazine and 1,4-benzothiazine derivatives. nih.govnih.gov

Beyond constitutional isomerism, tautomerism is a crucial consideration for this heterocyclic system. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 1,4-thiazines, prototropic tautomerism is particularly relevant. Spectroscopic evidence indicates that 1,4-thiazines that are not substituted on the nitrogen atom (N4) predominantly exist in the 2H-tautomeric form rather than the 4H-form. thieme-connect.de This is supported by the absence of N-H stretching bands in their infrared spectra. thieme-connect.de

The name "6H-Thiazolo[5,4-h] rsc.orgasianpubs.orgbenzothiazine" implies the presence of a hydrogen atom on the nitrogen at position 6, corresponding to the N4 position of the 1,4-thiazine ring. This suggests a potential equilibrium between the 6H-form and its more stable 2H-tautomer (or equivalent position after fusion). The stability and isolation of specific tautomers can be influenced by the physical state; for instance, studies on related 1,3-thiazine systems have shown that one tautomer can be dominant in solution while another is exclusively found in the crystalline solid state. nih.govacs.org This dynamic equilibrium is a key structural feature of the system.

Heteroatom Variation within the Fused System

Modification of the core scaffold can be achieved by replacing one or more of the original heteroatoms (nitrogen or sulfur) with other elements. This strategy of creating heteroatom analogues can lead to compounds with unique chemical and physical properties.

A common isosteric replacement is the substitution of a sulfur atom with an oxygen atom. For example, 1,4-benzothiazinones have been synthesized as direct sulfur analogues of biologically active benzoxazinones. mdpi.com This substitution replaces the thioether linkage in the thiazine ring with an ether linkage, or a thioamide with an amide, altering the ring's geometry, polarity, and hydrogen-bonding capacity. Applying this concept to 6H-Thiazolo[5,4-h] rsc.orgasianpubs.orgbenzothiazine could theoretically yield oxazolo- or thiazolo-benzoxazine derivatives.

Similarly, selenium, being in the same group as sulfur, is another potential replacement. The synthesis of selenium-containing heterocycles is an active area of research, and the creation of selenazolo- or benzoselenazine-containing structures is a plausible, albeit synthetically challenging, extension.

Synthesis of Polycyclic Analogues

The 6H-Thiazolo[5,4-h] rsc.orgasianpubs.orgbenzothiazine framework can serve as a building block for the construction of larger, more complex polycyclic systems. Synthetic strategies often involve either building the thiazole ring onto a pre-existing benzothiazine derivative or using a complete thiazolobenzothiazine core in further annulation reactions.

A well-documented approach in a closely related system involves the synthesis of 2-substituted-thiazolo[5,4-b]phenothiazines. This multi-step synthesis begins with a 3-amino-phenothiazine precursor. The amino group is first acylated, and the resulting amide is then thionated using Lawesson's reagent to form a thioamide. The final step is an iron-catalyzed oxidative cyclization, which forms the fused thiazole ring, yielding the complete polycyclic thiazolo-phenothiazine structure. nih.govnih.gov

Another versatile method for creating fused systems involves the reaction of 2-aminothiophenol (B119425) with various reagents. For example, reacting 2-aminothiophenol with 5-aryl-4-(3-arylquinoxalin-2-yl)furan-2,3-diones leads to the formation of complex 1,4-benzothiazine derivatives fused with other heterocyclic moieties in high yields. nih.gov Such strategies demonstrate how the benzothiazine core can be annulated with other rings to generate elaborate polycyclic architectures. Furthermore, intramolecular Michael additions in specifically designed N-aryl sulfoximines have been used to stereoselectively form benzothiazine rings, a process that can be incorporated into the synthesis of complex polycyclic natural products. nih.gov

Vii. Non Biological and Non Clinical Applications in Material Science and Industrial Chemistry

Potential in Organic Electronics and Semiconductors

There is currently no published research available that investigates or establishes the potential of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine in the field of organic electronics or as a semiconductor. While related heterocyclic structures, such as derivatives of thiazolo[5,4-d]thiazole, have been explored for these applications, no such studies have been reported for 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine.

Interactive Data Table: Semiconductor Properties of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine

PropertyValue
Mobility No data available
On/Off Ratio No data available
Energy Gap No data available

Application as Dyes and Pigments

The utility of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine as a dye or pigment has not been documented in the scientific literature. Although some thiazole-containing compounds are known for their chromophoric properties, the specific optical and colorimetric characteristics of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine have not been reported.

Role in Corrosion Inhibition

No studies have been found that evaluate the efficacy of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine as a corrosion inhibitor. Research into corrosion inhibition has been conducted on simpler 1,4-benzothiazine derivatives, but these findings cannot be extrapolated to the specific thiazolo-fused structure of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine.

Interactive Data Table: Corrosion Inhibition Efficiency of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine

MetalCorrosive MediumInhibition Efficiency (%)
No data availableNo data availableNo data available

Utility as Antioxidants in Materials Chemistry

While the antioxidant properties of some benzothiazine derivatives have been explored in biological contexts, there is no available research on the application of 6H-Thiazolo[5,4-h] rsc.orgbenzothiazine as an antioxidant in the field of materials chemistry. Such applications would involve its use in preventing the degradation of polymers or other materials susceptible to oxidation.

Viii. Future Research Directions and Emerging Avenues

Challenges in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of complex active pharmaceutical ingredients (APIs) presents a myriad of challenges, and the synthesis of 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine derivatives is no exception. pharmafeatures.comtudublin.ie Key hurdles that future research must address include the optimization of reaction conditions, ensuring process robustness, and managing impurity profiles.

A primary challenge lies in redesigning synthetic routes to be amenable to scale-up. pharmafeatures.com Laboratory methods often prioritize feasibility and may employ reagents or purification techniques, such as chromatography, that are not cost-effective or practical on an industrial scale. pharmafeatures.comnih.gov Future work will need to focus on developing processes that utilize more economical starting materials and catalysts. Moreover, reaction conditions that are manageable in small flasks, such as precise temperature control and efficient mixing, can behave differently in large reactors, potentially leading to altered reaction kinetics, reduced yields, or the formation of new byproducts. pharmafeatures.com

Key Challenges in Scalable Synthesis:

Challenge Description Potential Solutions
Process Optimization Adapting laboratory conditions (temperature, pressure, catalysts) for large-volume reactors to maintain yield and purity. pharmafeatures.com Implementation of flow chemistry using micro-flow reactors to safely evaluate a wide range of conditions and define safe operating limits before scaling. pharmtech.com
Reproducibility Ensuring consistent batch-to-batch quality, as minor variations in the lab can be magnified at an industrial scale. pharmafeatures.com Rigorous process parameter control, in-process monitoring, and development of robust analytical methods for quality assurance.
Impurity Management Identifying, controlling, and removing impurities that may be present in trace amounts at the lab scale but accumulate to significant levels during large-scale production. pharmafeatures.com Thorough process understanding to identify potential side-reactions and development of efficient, scalable purification methods like crystallization over chromatography. chimia.ch

| Cost-Effectiveness | Replacing expensive reagents and complex multi-step procedures with more economical and streamlined synthetic pathways. pharmafeatures.com | Exploring alternative starting materials, developing more efficient catalysts, and combining reaction steps in a "telescoping" process to reduce isolations. tudublin.ie |

Overcoming these challenges is crucial for the economically viable production of 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine derivatives, making them accessible for extensive biological evaluation and potential commercial application.

Development of Novel Synthetic Methodologies

The field of synthetic organic chemistry is continuously evolving, with an emphasis on efficiency, sustainability, and the ability to rapidly generate molecular diversity. mdpi.com For a complex scaffold like 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine, future research will greatly benefit from the adoption and development of modern synthetic strategies.

One promising avenue is the increased use of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. pharmtech.comnih.govrsc.org Developing an MCR for the core 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine structure or its key intermediates could dramatically streamline its synthesis.

Furthermore, green chemistry principles are becoming increasingly important in pharmaceutical manufacturing. nih.gov This includes the use of environmentally benign solvents, microwave-assisted synthesis to reduce reaction times, and the development of heterogeneous catalysts that can be easily recovered and reused. nih.govnih.gov For instance, the application of nanocatalysts in the synthesis of fused heterocycles is an emerging area that could offer enhanced reactivity and selectivity. researchgate.net

Emerging Synthetic Strategies:

Methodology Principle Potential Application to Target Compound
Multi-Component Reactions (MCRs) Combining three or more reactants in a one-pot reaction to build complex molecules efficiently. nih.gov Rapid assembly of the fused ring system or introduction of diverse substituents in a single step.
Flow Chemistry Performing reactions in continuous-flow reactors for better control over reaction parameters and improved safety. pharmtech.com Safer handling of potentially hazardous intermediates and easier scale-up of exothermic reactions.
Catalysis Innovation Employing novel catalysts, such as iron-based or nanocatalysts, to achieve new transformations or improve efficiency. researchgate.net Developing more sustainable and cost-effective cross-coupling reactions for building the heterocyclic core.

| C-H Activation | Directly functionalizing carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. pharmtech.com | Direct introduction of substituents onto the aromatic rings of the benzothiazine moiety, simplifying derivative synthesis. |

By embracing these innovative synthetic approaches, chemists can develop more efficient, sustainable, and versatile routes to 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine and its analogs, accelerating the discovery of new functional molecules.

Advanced Characterization Techniques and Data Interpretation

The unambiguous structural elucidation of complex, polycyclic heterocyclic compounds is fundamental to understanding their chemistry and biological activity. While standard techniques like 1D NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy are routine, the intricate nature of molecules such as 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine often requires more sophisticated methods for complete characterization. ipb.ptresearchgate.net

Future research will increasingly rely on a suite of two-dimensional (2D) NMR techniques . semanticscholar.orgnih.gov Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, even across multiple bonds, which is essential for piecing together complex fused-ring systems. nih.gov For determining spatial relationships and stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful tool. ipb.pt

For isomers that are difficult to distinguish, such as those differing only in the position of a nitrogen atom within the heterocyclic core, advanced solid-state NMR techniques could be pivotal. iastate.edunih.gov For example, ¹³C{¹⁴N} solid-state NMR experiments can identify carbon atoms directly bonded to nitrogen, providing definitive evidence to differentiate between possible isomeric structures. iastate.edunih.gov

Advanced Spectroscopic Methods for Structural Elucidation:

Technique Information Provided Relevance for Target Compound
2D NMR (COSY, HSQC, HMBC) Provides detailed connectivity maps between atoms (¹H-¹H, ¹H-¹³C), confirming the assembly of the molecular skeleton. nih.gov Essential for unambiguously assigning all proton and carbon signals in the complex fused-ring structure.
NOESY / ROESY Reveals through-space proximity of atoms, which is critical for determining stereochemistry and conformation. ipb.pt Elucidating the 3D structure and preferred conformation of substituents on the heterocyclic core.
High-Resolution Mass Spectrometry (HRMS) Delivers highly accurate mass measurements, allowing for the confident determination of the elemental composition. google.com Confirming the molecular formula and aiding in the identification of metabolites or degradation products.

| Solid-State NMR (e.g., ¹³C{¹⁴N}) | Can identify direct C-N bonds, providing crucial data to distinguish between isomers where a nitrogen atom's position is ambiguous. iastate.edu | Differentiating between potential isomers that might arise during synthesis, ensuring the correct regiochemistry. |

The integration of these advanced techniques will be crucial for the accurate and comprehensive characterization of novel 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine derivatives, providing a solid foundation for structure-activity relationship studies.

Exploration of Unconventional Reactivity

While the predictable reactivity of a molecular scaffold is essential for systematic derivatization, exploring its unconventional or unexpected reaction pathways can lead to the discovery of entirely new molecular frameworks. lookchem.com Fused sulfur-nitrogen heterocycles often possess unique electronic properties that can give rise to surprising chemical behavior.

A key area for future investigation is the reaction of the 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine core with highly reactive reagents, such as activated alkynes. For instance, studies on simpler 1,3-benzothiazines have shown that reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to an unexpected ring enlargement, forming novel eight-membered 1,5-benzothiazocine systems instead of a simple addition product. lookchem.com This type of transformation occurs when the alkyne attacks either the nitrogen or sulfur atom, initiating a cascade that results in a larger ring. lookchem.com Investigating similar reactions with the more complex 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine could yield novel, larger, and more complex heterocyclic systems with potentially unique biological activities.

Another avenue is the exploration of stereoselective reactions. The intramolecular addition of carbanions to alkenes within related benzothiazine precursors has been shown to proceed with a high degree of stereoselectivity, offering a method to control the three-dimensional structure of the resulting products. nih.gov Applying such strategies to derivatives of 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine could provide access to specific stereoisomers, which is often critical for optimizing pharmacological activity.

Future research should be open to serendipitous discoveries and the systematic study of reactions that deviate from expected pathways, as these explorations can significantly expand the chemical space accessible from this versatile scaffold.

Predictive Modeling and Design of New Derivatives

In modern drug discovery and materials science, computational chemistry plays a vital role in accelerating the design-make-test-analyze cycle. walshmedicalmedia.com For the 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine scaffold, predictive modeling offers a powerful tool to guide the synthesis of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies will be a cornerstone of this effort. By building mathematical models that correlate structural features of a series of compounds with their biological activity, QSAR can identify key molecular descriptors (e.g., electronic, steric, or lipophilic properties) that govern efficacy. nih.govthieme-connect.com Such models have been successfully applied to tetracyclic 1,4-benzothiazines to understand and predict their antimicrobial activity, demonstrating the utility of this approach for related systems. nih.govthieme-connect.com A robust QSAR model for 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine derivatives could predict the activity of unsynthesized compounds, allowing researchers to prioritize the most promising candidates. nih.gov

In addition to predicting activity, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for designing drug-like molecules. mdpi.comnih.govresearchgate.net These computational tools can forecast pharmacokinetic properties and potential toxicity issues early in the design phase, reducing the likelihood of late-stage failures. nih.govnih.gov

Computational Approaches for Derivative Design:

Modeling Technique Purpose Application to Target Compound
QSAR Modeling To correlate chemical structure with biological activity and predict the potency of new analogs. nih.govmdpi.com Designing derivatives with optimized antimicrobial, anticancer, or other therapeutic activities based on statistical models.
Molecular Docking To simulate the binding of a molecule to a biological target (e.g., an enzyme or receptor) and predict binding affinity and orientation. mdpi.comresearchgate.net Identifying potential biological targets and designing substituents that enhance binding interactions.
ADMET Prediction To computationally estimate pharmacokinetic and toxicity profiles of new compounds. nih.govmdpi.com Filtering out compounds with predicted poor oral bioavailability or potential toxicity before committing to synthesis.

| Quantum Mechanics (QM) | To calculate electronic properties, reaction energies, and orbital interactions to predict chemical reactivity and stability. acs.orgnih.govresearchgate.net | Understanding the regioselectivity of chemical reactions and predicting the most likely sites for electrophilic or nucleophilic attack. |

By integrating these predictive modeling techniques, future research can adopt a more rational, design-driven approach to the development of 6H-Thiazolo[5,4-h] acs.orglookchem.combenzothiazine derivatives, enhancing the efficiency and success rate of discovering new molecules with desired functionalities.

Q & A

Q. What are the common synthetic routes for preparing 6H-Thiazolo[5,4-h][1,4]benzothiazine and its derivatives?

The synthesis often involves Knoevenagel condensation with benzaldehydes, cyclization of thiolate intermediates, or alkylation at specific positions. For example, sodium salts of 2-amino-4-nitro-benzene-thiolate can be cyclized using monochloracetic acid to form the benzothiazine core, followed by N-alkylation with methyl iodide to introduce substituents . Solvents like DMF with sodium methoxide are typical for Knoevenagel reactions .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit antifungal activity against Aspergillus fumigatus and Candida albicans, antiproliferative effects on cancer cell lines (e.g., SNB-19 and C-32), and antimicrobial properties against cocci and bacilli . Bioassays often involve in vitro microbial inhibition assays and cytotoxicity testing using cell viability markers like MTT .

Q. How are structural and electronic properties of benzothiazine derivatives characterized?

Techniques include 1^1H/13^13C NMR for chemical shift analysis, mass spectrometry (ESI±) for molecular ion confirmation, and semi-empirical methods (e.g., AM1) to optimize conformational and configurational isomers. X-ray crystallography may resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in benzothiazine functionalization?

Substituent positioning (e.g., nitro or acetyl groups at C-6) is controlled via precursor design. For example, reducing nitro groups to amines with SnCl2_2/HCl allows further derivatization, while Knoevenagel condensation with substituted benzaldehydes directs benzylidene attachments . Computational modeling (AM1) predicts steric and electronic effects on regioselectivity .

Q. How do structural modifications influence the biological activity of benzothiazine derivatives?

SAR studies reveal that electron-withdrawing groups (e.g., nitro at C-6) enhance antifungal activity, while benzylidene substituents improve π–π interactions with biological targets. Modifications at the thiazine nitrogen (e.g., methyl groups) alter pharmacokinetic properties like solubility .

Q. What methodologies resolve contradictions in reported biological data for benzothiazines?

Discrepancies in activity (e.g., antifungal vs. anticancer potency) may arise from assay conditions (e.g., pH, cell line variability) or impurities in synthesized compounds. Rigorous HPLC purity checks (>95%) and standardized bioassay protocols (e.g., CLSI guidelines) minimize variability .

Q. How are computational models applied to predict benzothiazine reactivity and binding?

Density functional theory (DFT) and molecular docking simulate interactions with enzymes like 15-lipoxygenase or histone deacetylases (HDACs). For example, pyrimido[4,5-b][1,4]benzothiazine derivatives show inhibitory activity via hydrogen bonding with catalytic zinc ions in HDACs .

Q. What are the key challenges in optimizing charge transport properties for electronic applications?

In organic field-effect transistors (OFETs), 6H-pyrrolo[3,2-b:4,5-b']bis[1,4]benzothiazine derivatives require precise crystal packing for high carrier mobility. Solution-processed thin films often face challenges in achieving uniform morphology, addressed via solvent annealing or additive engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.